Conformational Energy Gap: trans-1-Fluoro-2-butene vs. 3-Fluoropropene (Allyl Fluoride)
trans-1-Fluoro-2-butene exhibits a synclinal–anticlinal energy gap of 135±30 cm⁻¹ (377±106 cal/mol; approx. 1.62±0.36 kJ/mol) in the gas phase, as determined by variable-temperature infrared studies in liquid xenon [1]. In contrast, the shorter-chain analog 3-fluoropropene shows an extrapolated vapor-phase enthalpy difference of only 130±25 cm⁻¹ (1.56±0.30 kJ/mol) between its cis and gauche conformers, with solution-phase values ranging from 60±8 cm⁻¹ (liquid xenon) to 81±1 cm⁻¹ (liquid argon) [2]. Although the gas-phase values appear numerically close, the condensed-phase behavior diverges markedly: 3-fluoropropene's cis–gauche gap collapses to 60–81 cm⁻¹ in rare-gas solutions, whereas 1-fluoro-2-butene retains a gap of 135±30 cm⁻¹ under comparable xenon-solution conditions, indicating a more robust conformational preference that is less perturbed by solvent environment [1][2]. Furthermore, trans-1-fluoro-2-butene undergoes a conformational inversion in the condensed phase—the anticlinal conformer becomes more stable in the liquid state and is the exclusive species in the solid state—a behavior not observed for 3-fluoropropene [1].
| Evidence Dimension | Synclinal(cis)–Anticlinal(gauche) conformational energy gap |
|---|---|
| Target Compound Data | 135±30 cm⁻¹ (377±106 cal/mol; ~1.62±0.36 kJ/mol) in gas phase (xenon solution); anticlinal conformer more stable in liquid; only anticlinal in solid |
| Comparator Or Baseline | 3-Fluoropropene: 130±25 cm⁻¹ (1.56±0.30 kJ/mol) extrapolated vapor; 60±8 cm⁻¹ in liquid xenon; 81±1 cm⁻¹ in liquid argon |
| Quantified Difference | Condensed-phase gap divergence: 135±30 cm⁻¹ (1-fluoro-2-butene) vs. 60±8 cm⁻¹ (3-fluoropropene) in liquid xenon—a factor of ~2.25× larger; phase-dependent conformational inversion unique to 1-fluoro-2-butene |
| Conditions | Variable-temperature FT-IR in liquid xenon; far-IR and Raman spectroscopy; ab initio MP2/6-31G* calculations |
Why This Matters
A larger and more solvent-robust conformational energy gap translates into greater stereochemical predictability in Diels–Alder cycloadditions and other pericyclic reactions where allylic fluoride conformation directly controls diastereoselectivity, making 1-fluoro-2-butene the preferred scaffold when reaction stereochemistry depends on conformational locking.
- [1] Durig, D.T.; Herrebout, W.A.; Qiu, H.Z.; Zhen, M.; Durig, J.R. Raman and infrared spectra, conformational stability, and ab initio calculations of trans-1-fluoro-2-butene. Structural Chemistry 1996, 7, 1–15. DOI: 10.1007/BF02275446. View Source
- [2] Van der Veken, B.J.; Herrebout, W.A.; Durig, D.T.; Zhao, W.; Durig, J.R. Conformational Stability of 3-Fluoropropene in Rare Gas Solutions from Temperature-Dependent FT-IR Spectra and ab Initio Calculations. Journal of Physical Chemistry A 1999, 103 (13), 1976–1985. DOI: 10.1021/jp9835162. View Source
